3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the Indolone Moiety: The indolone moiety can be synthesized through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
The uniqueness of 3-[3-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydro-2H-indol-2-one lies in its specific structural features, such as the chlorinated pyridoindole core and the indolone moiety, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20ClN3O2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[3-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H20ClN3O2/c23-13-5-7-19-16(11-13)17-12-26(10-9-20(17)24-19)21(27)8-6-15-14-3-1-2-4-18(14)25-22(15)28/h1-5,7,11,15,24H,6,8-10,12H2,(H,25,28) |
InChI Key |
MWOUWZGDGGHVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CCC4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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